Carbamimidothioic acid, (2-((phenylmethyl)thio)ethyl)-, 3-(1H-imidazol-4-yl)propyl ester
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Description
Carbamimidothioic acid, (2-((phenylmethyl)thio)ethyl)-, 3-(1H-imidazol-4-yl)propyl ester is a chemical compound with the molecular formula C16H22N4S21. It is a qualified product offered by several chemical suppliers21.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized through various methods, including benzoylation of substituted phenols under low temperature3.Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C16H22N4S21. Unfortunately, I couldn’t find more detailed information on the molecular structure of this specific compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been used in the development of new antibacterial agents3.Physical And Chemical Properties Analysis
The molecular weight of this compound is 334.5 g/mol1. Unfortunately, I couldn’t find more detailed information on the physical and chemical properties of this specific compound.Safety And Hazards
Future Directions
The development of new antibacterial agents is one potential future direction for compounds like this3. However, more research is needed to fully understand the potential applications of this specific compound.
Please note that this analysis is based on the available resources and may not be exhaustive. For more detailed information, further research and laboratory analysis would be required.
properties
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N'-(2-benzylsulfanylethyl)carbamimidothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S2/c17-16(22-9-4-7-15-11-18-13-20-15)19-8-10-21-12-14-5-2-1-3-6-14/h1-3,5-6,11,13H,4,7-10,12H2,(H2,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMZOTFZIULJIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCN=C(N)SCCCC2=CN=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20144738 |
Source
|
Record name | Vuf 8414 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20144738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamimidothioic acid, (2-((phenylmethyl)thio)ethyl)-, 3-(1H-imidazol-4-yl)propyl ester | |
CAS RN |
102203-15-6 |
Source
|
Record name | Vuf 8414 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102203156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vuf 8414 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20144738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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